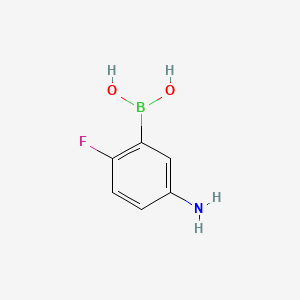
5-アミノ-2-フルオロフェニルボロン酸
説明
5-Amino-2-fluorophenylboronic acid (5-AFBA) is a boronic acid derivative of phenylalanine, an essential amino acid. This compound has found numerous applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry due to its unique properties. In particular, 5-AFBA has been used in the synthesis of many pharmaceuticals and biopharmaceuticals. It has also been used in the study of molecular recognition, enzyme inhibition, and drug delivery systems.
科学的研究の応用
プロテオミクス研究
5-アミノ-2-フルオロフェニルボロン酸は、プロテオミクス研究の生化学物質として使用されます . プロテオミクスは、タンパク質、特にその構造と機能を大規模に研究するものです。この化合物は、タンパク質相互作用の研究、タンパク質の同定、および複雑な混合物中のタンパク質の構造と機能の調査に使用できます。
センシングアプリケーション
5-アミノ-2-フルオロフェニルボロン酸を含むボロン酸は、さまざまな研究分野でますます利用されています。 これらは、ジオールやフッ化物やシアン化物アニオンなどの強いルイス塩基と相互作用し、さまざまなセンシングアプリケーションでの有用性につながります . これらのアプリケーションは、均一アッセイまたは不均一検出であり、検出はセンシング材料の界面またはバルクサンプル内で行うことができます .
創薬
5-アミノ-2-フルオロフェニルボロン酸は、創薬で利用される汎用性の高い化学化合物です. その独自の特性により、新しい治療薬の開発に使用できます。
触媒
この化合物は、触媒としても使用されます. 触媒は、反応を開始するために必要なエネルギー量を減らすことによって、化学反応の速度を高める物質です。この文脈では、5-アミノ-2-フルオロフェニルボロン酸は、さまざまな化学プロセスで反応を加速するために使用できます。
材料合成
5-アミノ-2-フルオロフェニルボロン酸は、材料合成に使用されます. これは、ナノテクノロジー、材料科学、工学などのさまざまな分野の進歩に貢献する、独自の特性を持つ新しい材料を作成するために使用できます。
フェニルボロン酸カテコールエステルの調製
5-アミノ-2-フルオロフェニルボロン酸は、フェニルボロン酸カテコールエステルの調製に使用できます . これらのエステルは、ポリマー電解質のための有望なアニオンレセプターです .
トリス置換アリルアルコールのジアステレオ選択的合成
この化合物は、ロジウム触媒によるアリール化によるトリス置換アリルアルコールのジアステレオ選択的合成に使用できます . これは、有機化学の分野で複雑な分子を作成するために使用される化学反応の一種です。
部位選択的鈴木-宮浦アリール化反応
5-アミノ-2-フルオロフェニルボロン酸は、部位選択的鈴木-宮浦アリール化反応に使用できます . これは、さまざまな有機化合物の合成における炭素-炭素結合を作成するために使用されるクロスカップリング反応の一種です。
Safety and Hazards
5-Amino-2-fluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
作用機序
Target of Action
5-Amino-2-fluorophenylboronic acid is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The primary targets of this compound are the palladium (II) complexes involved in the SM coupling .
Mode of Action
In the SM coupling reaction, 5-Amino-2-fluorophenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In the transmetalation step, the organoboron reagent (5-Amino-2-fluorophenylboronic acid) transfers from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Amino-2-fluorophenylboronic acid are primarily related to carbon–carbon bond formation via the SM coupling reaction . The downstream effects of these pathways include the formation of new organic compounds through the creation of new carbon–carbon bonds .
Pharmacokinetics
It’s important to note that the compound’s properties, such as its stability and reactivity, can be tailored for application under specific sm coupling conditions .
Result of Action
The result of the action of 5-Amino-2-fluorophenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications, including the development of pharmaceuticals and materials .
Action Environment
The action of 5-Amino-2-fluorophenylboronic acid is influenced by several environmental factors. The SM coupling reaction, in which this compound is used, benefits from mild and functional group tolerant reaction conditions . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign . These properties make it suitable for use in a variety of environments and under various reaction conditions .
生化学分析
Biochemical Properties
5-Amino-2-fluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 5-Amino-2-fluorophenylboronic acid is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, 5-Amino-2-fluorophenylboronic acid can interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, further influencing their biochemical properties .
Cellular Effects
5-Amino-2-fluorophenylboronic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Amino-2-fluorophenylboronic acid can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. This inhibition can result in changes in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, 5-Amino-2-fluorophenylboronic acid can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-2-fluorophenylboronic acid involves its ability to form covalent bonds with specific biomolecules, particularly enzymes. This compound can inhibit enzyme activity by binding to the active site and preventing substrate access. For example, 5-Amino-2-fluorophenylboronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity. Additionally, 5-Amino-2-fluorophenylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-2-fluorophenylboronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term studies have shown that 5-Amino-2-fluorophenylboronic acid can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include sustained inhibition of enzyme activity and alterations in gene expression, which can persist even after the compound has degraded .
Dosage Effects in Animal Models
The effects of 5-Amino-2-fluorophenylboronic acid can vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, 5-Amino-2-fluorophenylboronic acid can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s inhibitory activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced .
Metabolic Pathways
5-Amino-2-fluorophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can inhibit enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux. For example, 5-Amino-2-fluorophenylboronic acid can inhibit serine proteases, affecting the breakdown of proteins and peptides. Additionally, this compound can interact with cofactors such as pyridoxal phosphate, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, 5-Amino-2-fluorophenylboronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake into the cell. Once inside the cell, 5-Amino-2-fluorophenylboronic acid can interact with binding proteins that regulate its localization and accumulation. These interactions can influence the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 5-Amino-2-fluorophenylboronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting signals. The subcellular localization of 5-Amino-2-fluorophenylboronic acid can affect its activity and function, as it can interact with different biomolecules in various cellular compartments .
特性
IUPAC Name |
(5-amino-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZMVORRMKESPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405526 | |
| Record name | 5-AMINO-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873566-74-6 | |
| Record name | 5-AMINO-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



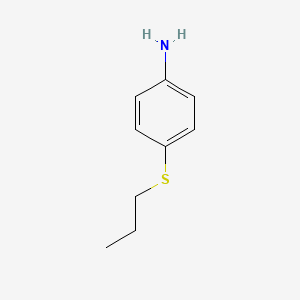

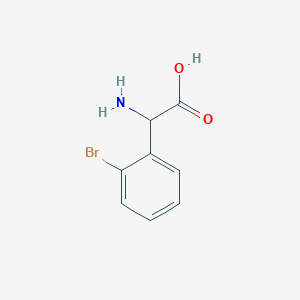

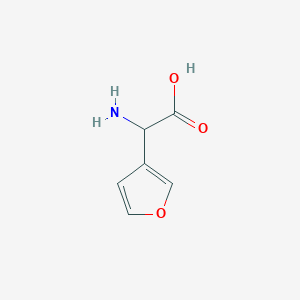
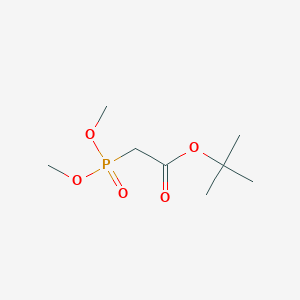
![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)



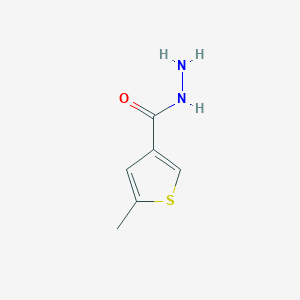

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)
